molecular formula C22H24ClN5O3S B2781942 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(3-methylphenyl)-1H-pyrazole-4-carboxamide CAS No. 1185023-40-8

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(3-methylphenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2781942
CAS No.: 1185023-40-8
M. Wt: 473.98
InChI Key: SPAOXPYMHMEVQI-UHFFFAOYSA-N
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Description

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(3-methylphenyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, materials science, and chemical research. The compound’s structure features a combination of fluorine, methoxy, phenyl, pyrazinyl, and thioacetamide groups, which may contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(3-methylphenyl)-1H-pyrazole-4-carboxamide likely involves multiple steps, including the formation of key intermediates and the final coupling reaction. Typical synthetic routes may include:

    Formation of 3-fluoro-4-methoxyaniline: Starting from commercially available precursors, 3-fluoro-4-methoxyaniline can be synthesized through nucleophilic aromatic substitution or other suitable methods.

    Synthesis of 3-(phenylthio)pyrazine: This intermediate can be prepared by reacting pyrazine with phenylthiol under appropriate conditions.

    Coupling Reaction: The final step involves coupling 3-fluoro-4-methoxyaniline with 3-(phenylthio)pyrazine using a suitable coupling reagent, such as acyl chlorides or anhydrides, under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(3-methylphenyl)-1H-pyrazole-4-carboxamide may undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target the nitro or carbonyl groups, if present.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at the aromatic rings or other reactive sites.

Common Reagents and Conditions

Common reagents and conditions used in these reactions may include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(3-methylphenyl)-1H-pyrazole-4-carboxamide may have various scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for drug discovery, targeting specific biological pathways or receptors.

    Materials Science: Application in the development of novel materials with unique properties, such as conductivity or fluorescence.

    Chemical Research: Use as a reagent or intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(3-methylphenyl)-1H-pyrazole-4-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to Receptors: Interaction with specific receptors or enzymes, leading to modulation of biological pathways.

    Inhibition of Enzymes: Inhibition of key enzymes involved in metabolic or signaling pathways.

    Disruption of Cellular Processes: Interference with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other thioacetamide derivatives, pyrazine-containing molecules, or fluorinated aromatic compounds. Examples include:

  • N-(4-fluorophenyl)-2-{[3-(phenylthio)pyrazin-2-yl]thio}acetamide
  • N-(3-chloro-4-methoxyphenyl)-2-{[3-(phenylthio)pyrazin-2-yl]thio}acetamide

Uniqueness

The uniqueness of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(3-methylphenyl)-1H-pyrazole-4-carboxamide may lie in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the fluorine atom, methoxy group, and thioacetamide moiety may contribute to its reactivity, stability, and potential biological activity.

Properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1-methyl-N-(3-methylphenyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN5O3S/c1-16-5-3-7-18(13-16)24-21(29)20-15-26(2)25-22(20)32(30,31)28-11-9-27(10-12-28)19-8-4-6-17(23)14-19/h3-8,13-15H,9-12H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPAOXPYMHMEVQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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